MBP MAPK Substrate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MBP MAPK Substrate involves solid-phase peptide synthesis, a method widely used for the production of peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The final product is cleaved from the resin and purified using high-performance liquid chromatography to achieve a high degree of purity .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to streamline the process, ensuring consistency and efficiency. The use of advanced purification techniques, such as preparative high-performance liquid chromatography, ensures that the final product meets the required purity standards for research applications .
Chemical Reactions Analysis
Types of Reactions: MBP MAPK Substrate primarily undergoes phosphorylation reactions when interacting with mitogen-activated protein kinases. Phosphorylation is a critical post-translational modification where a phosphate group is added to the substrate, altering its function and activity .
Common Reagents and Conditions: The phosphorylation of this compound typically occurs in the presence of adenosine triphosphate (ATP) and magnesium ions, which are essential cofactors for kinase activity. The reaction is carried out under physiological conditions, including a neutral pH and a temperature of around 37°C .
Major Products: The primary product of the phosphorylation reaction is the phosphorylated form of this compound. This modification can lead to changes in the substrate’s conformation, activity, and interactions with other proteins .
Scientific Research Applications
MBP MAPK Substrate is widely used in scientific research to study the activity and regulation of mitogen-activated protein kinases. Its applications span various fields, including:
Mechanism of Action
The mechanism of action of MBP MAPK Substrate involves its recognition and phosphorylation by mitogen-activated protein kinases. These kinases transfer a phosphate group from adenosine triphosphate to specific serine or threonine residues on the substrate. This phosphorylation event triggers conformational changes in the substrate, modulating its activity and interactions with other proteins. The phosphorylated substrate can then participate in downstream signaling pathways, influencing various cellular responses .
Comparison with Similar Compounds
MBP MAPK Substrate is unique in its high specificity for mitogen-activated protein kinases, making it an ideal tool for studying these enzymes. Similar compounds include:
Histone H1: Another commonly used substrate for kinase assays, particularly for cyclin-dependent kinases.
Casein: A substrate used in kinase assays for protein kinase A and protein kinase C.
CREB (cAMP response element-binding protein): A substrate for protein kinase A and mitogen-activated protein kinases, used in studies of transcriptional regulation.
This compound stands out due to its well-characterized sequence and consistent performance in kinase assays, making it a preferred choice for researchers studying mitogen-activated protein kinase signaling pathways .
Properties
Molecular Formula |
C39H70N18O11 |
---|---|
Molecular Weight |
967.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C39H70N18O11/c1-20(40)34(65)56-16-7-12-26(56)33(64)53-23(9-4-14-48-38(43)44)31(62)55-29(21(2)58)35(66)57-17-6-11-25(57)32(63)51-18-27(59)50-19-28(60)52-22(8-3-13-47-37(41)42)30(61)54-24(36(67)68)10-5-15-49-39(45)46/h20-26,29,58H,3-19,40H2,1-2H3,(H,50,59)(H,51,63)(H,52,60)(H,53,64)(H,54,61)(H,55,62)(H,67,68)(H4,41,42,47)(H4,43,44,48)(H4,45,46,49)/t20-,21+,22-,23-,24-,25-,26-,29-/m0/s1 |
InChI Key |
UAPJQIXAXHXPGL-XACXWONYSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)N)O |
Canonical SMILES |
CC(C(C(=O)N1CCCC1C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)C(C)N)O |
Origin of Product |
United States |
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